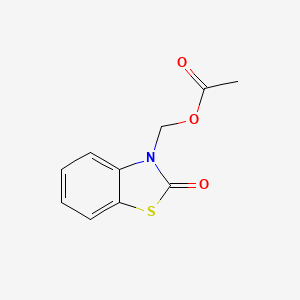

(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate

Vue d'ensemble

Description

« Acétate de (2-oxo-1,3-benzothiazol-3(2H)-yl)méthyle » est un composé chimique avec la formule structurale suivante :

(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate

Ce composé appartient à la classe des dérivés benzothiazoliques. Il contient à la fois un cycle benzothiazole et un groupe fonctionnel acétate. La partie benzothiazole confère des propriétés intéressantes, ce qui la rend pertinente dans diverses applications.

Méthodes De Préparation

Voies de synthèse : Plusieurs voies de synthèse existent pour la préparation de « Acétate de (2-oxo-1,3-benzothiazol-3(2H)-yl)méthyle ». Une méthode courante implique la condensation de la 2-aminobenzothiazole avec l’anhydride acétique. La réaction se déroule comme suit :

2-aminobenzothiazole+Acetic anhydride→(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate

Conditions de réaction : La réaction se produit généralement sous reflux dans un solvant organique (par exemple, le chloroforme ou le dichlorométhane). Des catalyseurs acides ou basiques peuvent être utilisés pour faciliter la condensation.

Production industrielle : La production à l’échelle industrielle de ce composé implique l’optimisation des conditions de réaction, les étapes de purification et l’augmentation du rendement. Les méthodes industrielles spécifiques peuvent varier en fonction des procédés exclusifs.

Analyse Des Réactions Chimiques

Réactivité : « Acétate de (2-oxo-1,3-benzothiazol-3(2H)-yl)méthyle » peut subir diverses réactions chimiques :

Oxydation : Il peut être oxydé pour former les dérivés sulfoxyde ou sulfone correspondants.

Réduction : La réduction du groupe carbonyle donne l’alcool correspondant.

Substitution : Des réactions de substitution nucléophile se produisent au niveau du groupe acétate.

Oxydation : Des oxydants comme le peroxyde d’hydrogène (H₂O₂) ou l’acide m-chloroperbenzoïque (m-CPBA).

Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄).

Substitution : Des nucléophiles (par exemple, les amines, les thiols) en présence d’une base (par exemple, l’hydroxyde de sodium, le carbonate de potassium).

Produits principaux : Les produits principaux dépendent des conditions de réaction spécifiques. Par exemple :

- Oxydation : Dérivés sulfoxyde ou sulfone.

- Réduction : Dérivé d’alcool.

- Substitution : Divers dérivés acétates substitués.

4. Applications de la recherche scientifique

« Acétate de (2-oxo-1,3-benzothiazol-3(2H)-yl)méthyle » trouve des applications dans :

Chimie : Comme brique de construction pour des molécules plus complexes.

Biologie : Propriétés bioactives potentielles.

Médecine : Etudié pour ses effets thérapeutiques.

Industrie : Utilisé dans la synthèse de produits pharmaceutiques et de produits agrochimiques.

Applications De Recherche Scientifique

“(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate” finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential bioactive properties.

Medicine: Investigated for therapeutic effects.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

Le mécanisme d’action exact reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.

Comparaison Avec Des Composés Similaires

« Acétate de (2-oxo-1,3-benzothiazol-3(2H)-yl)méthyle » se distingue par sa combinaison unique de fonctionnalités benzothiazole et acétate. Des composés similaires comprennent d’autres dérivés benzothiazoliques, mais leurs structures distinctes les distinguent.

Propriétés

IUPAC Name |

(2-oxo-1,3-benzothiazol-3-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-7(12)14-6-11-8-4-2-3-5-9(8)15-10(11)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHGHLKLRKYGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCN1C2=CC=CC=C2SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264414 | |

| Record name | 3-[(Acetyloxy)methyl]-2(3H)-benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72680-02-5 | |

| Record name | 3-[(Acetyloxy)methyl]-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72680-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Acetyloxy)methyl]-2(3H)-benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11992865.png)

![Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)

![8-[(3-bromobenzyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992878.png)

![{2-[(2-Chlorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11992880.png)

![benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate](/img/structure/B11992900.png)

![N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide](/img/structure/B11992930.png)

![methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11992934.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11992936.png)

![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992946.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-ethoxyphenyl)-1,3-thiazole](/img/structure/B11992948.png)